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molecular formula C7H9ClN4O5S B8474054 Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- CAS No. 87235-00-5

Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-

Cat. No. B8474054
M. Wt: 296.69 g/mol
InChI Key: BSHBGUHRWIRZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05017212

Procedure details

A solution of 4.8 g of chlorosulfonyl isocyanate in 10 ml of tetrahydrofuran (THF) is added to a solution of 4.7 g of 2-amino-4,6-dimethoxypyrimidine in 80 ml of THF under ice cooling and stirred for 30 minutes to yield N-chlorosulfonyl-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. A solution of 1.0 g of 2-methylpyrrolo[1,2-a]pyridine in 10 ml of THF and 1.0 g of aluminum chloride are added to the above mixture and stirred for an hour at room temperature. THF is distilled off. The residue after addition of water is extracted with ethyl acetate. The extract is dried and distilled to remove ethyl acetate. The residue is purified by silica gel chromatography (eluent: n-hexane-ethyl acetate) to give 0.71 g of the title compound (Compound No. 5) having mp. 197°-199° C. and 0.88 g of the title compound (Compound No. 6) having mp. 168°-169° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[NH2:8][C:9]1[N:14]=[C:13]([O:15][CH3:16])[CH:12]=[C:11]([O:17][CH3:18])[N:10]=1>O1CCCC1>[Cl:1][S:2]([NH:5][C:6]([NH:8][C:9]1[N:10]=[C:11]([O:17][CH3:18])[CH:12]=[C:13]([O:15][CH3:16])[N:14]=1)=[O:7])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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